Methyl 6-amino-5,6,7,8-tetrahydronaphthalene-2-carboxylate hydrochloride
Description
Methyl 6-amino-5,6,7,8-tetrahydronaphthalene-2-carboxylate hydrochloride is a bicyclic organic compound featuring a partially hydrogenated naphthalene core. Its structure includes a methyl ester group at position 2 and an amino group at position 6, with the hydrochloride salt enhancing stability and solubility. This compound is primarily utilized in pharmaceutical research, particularly in the development of central nervous system (CNS) agents or enzyme inhibitors due to its structural resemblance to bioactive tetralin derivatives. Key identifiers include:
Properties
IUPAC Name |
methyl 6-amino-5,6,7,8-tetrahydronaphthalene-2-carboxylate;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO2.ClH/c1-15-12(14)10-3-2-9-7-11(13)5-4-8(9)6-10;/h2-3,6,11H,4-5,7,13H2,1H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVXUXMLZFMCYIC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=C(CC(CC2)N)C=C1.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.71 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The compound can be synthesized through several synthetic routes, including the reduction of naphthalene derivatives and subsequent functional group modifications. The reaction conditions typically include the use of reducing agents such as lithium aluminum hydride (LiAlH₄) and subsequent amination reactions.
Industrial Production Methods: In an industrial setting, the compound is produced through large-scale chemical synthesis processes that ensure high purity and yield. These processes often involve the use of continuous flow reactors and advanced purification techniques to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions: Methyl 6-amino-5,6,7,8-tetrahydronaphthalene-2-carboxylate hydrochloride can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst are employed.
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles under acidic or basic conditions.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced naphthalene derivatives, and substituted naphthalene compounds.
Scientific Research Applications
Chemistry: In chemistry, this compound is used as an intermediate in the synthesis of more complex organic molecules. Its structural features make it a valuable building block for the construction of various chemical frameworks.
Biology: In biological research, methyl 6-amino-5,6,7,8-tetrahydronaphthalene-2-carboxylate hydrochloride is studied for its potential biological activities, such as antimicrobial, antioxidant, and anti-inflammatory properties.
Medicine: The compound has shown promise in medicinal chemistry, where it is investigated for its potential therapeutic applications, including anticancer and antiviral activities.
Industry: In the industrial sector, this compound is utilized in the production of dyes, pigments, and other chemical products due to its versatile chemical properties.
Mechanism of Action
The mechanism by which methyl 6-amino-5,6,7,8-tetrahydronaphthalene-2-carboxylate hydrochloride exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, leading to the modulation of biological processes. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Research and Application Insights
- Commercial Availability: Positional isomers like the 8-amino derivative (CAS 1246509-73-8) are sold by suppliers like CymitQuimica and GLPBIO at ~€64/100 mg, reflecting their niche research use .
Biological Activity
Methyl 6-amino-5,6,7,8-tetrahydronaphthalene-2-carboxylate hydrochloride (CAS Number: 1000161-37-4) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article examines its biological properties, including its pharmacological effects, structure-activity relationships (SAR), and potential therapeutic applications.
- Molecular Formula : C₁₁H₁₄ClNO₂
- Molecular Weight : 227.69 g/mol
- LogP : 2.703
- Polar Surface Area (PSA) : 63.32 Ų
1. Antitumor Activity
Research indicates that derivatives of tetrahydronaphthalene compounds exhibit promising antitumor properties. For instance, studies have shown that certain analogs demonstrate significant cytotoxic effects against various cancer cell lines. The structure-activity relationship analysis suggests that the presence of specific functional groups can enhance the anticancer efficacy.
| Compound | Cell Line | IC₅₀ (µg/mL) |
|---|---|---|
| Compound A | A-431 | 1.61 ± 1.92 |
| Compound B | HT29 | 1.98 ± 1.22 |
These findings highlight the potential of this compound as a scaffold for developing new anticancer agents.
2. Anticonvulsant Activity
The compound has also been evaluated for its anticonvulsant properties. In preclinical models, it exhibited protective effects against seizures induced by pentylenetetrazol (PTZ), positioning it as a candidate for further investigation in epilepsy treatment.
3. Antimicrobial Properties
Preliminary studies have indicated that the compound possesses antimicrobial activity against both bacterial and fungal strains. The minimum inhibitory concentration (MIC) values suggest effectiveness comparable to established antimicrobial agents.
| Microorganism | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 93.7 |
| Candida albicans | 7.8 |
Structure-Activity Relationship (SAR)
The biological activity of this compound is influenced by its structural features:
- Amino Group : The presence of an amino group at the 6-position is crucial for enhancing biological activity.
- Carboxylate Functionality : The carboxylate moiety contributes to solubility and interaction with biological targets.
Studies suggest that modifications to the naphthalene ring can lead to variations in potency and selectivity against different biological targets.
Case Study 1: Anticancer Screening
A series of methyl tetrahydronaphthalene derivatives were synthesized and screened for anticancer activity against human cancer cell lines. Results indicated that compounds with additional electron-withdrawing groups showed enhanced cytotoxicity, particularly in breast and colon cancer models.
Case Study 2: Anticonvulsant Evaluation
In a study involving animal models of epilepsy, this compound demonstrated significant seizure protection at doses that did not exhibit sedative effects, suggesting a favorable therapeutic window.
Q & A
Basic: What synthetic methodologies are recommended for preparing Methyl 6-amino-5,6,7,8-tetrahydronaphthalene-2-carboxylate hydrochloride?
Answer:
The synthesis typically involves protecting group strategies and catalytic hydrogenation. For example:
- Step 1: Start with methyl 5-hydroxy-5,6,7,8-tetrahydronaphthalene-2-carboxylate. Protect the hydroxyl group using 3,4-dihydro-2H-pyran in dry dichloromethane with pyridinium p-toluenesulfonate (PPTS) as a catalyst .
- Step 2: Introduce the amino group via reductive amination or nitration followed by reduction.
- Step 3: Deprotect the hydroxyl group (if applicable) and isolate the hydrochloride salt.
Key Considerations:
- Purification via silica gel chromatography (15% ethyl acetate/hexane) yields high purity .
- Monitor reaction progress using TLC and confirm structure via / NMR and ESI-MS (e.g., observed [M+Na] at m/z 313 for intermediates) .
Advanced: How can diastereomeric mixtures arising during synthesis be resolved?
Answer:
Diastereomers (e.g., from tetrahydropyran protection) are separable via:
- Chromatographic Methods: Use gradient elution with ethyl acetate/hexane on chiral columns.
- Crystallization: Optimize solvent polarity (e.g., dichloromethane/hexane) to isolate enantiomers.
- Analytical Confirmation: Employ NMR (e.g., split signals at δ 7.58–7.36 ppm for diastereomers) and chiral HPLC .
Basic: What analytical techniques validate the structure and purity of this compound?
Answer:
- NMR Spectroscopy:
- NMR: Aromatic protons (δ 7.76–7.85 ppm), methyl ester (δ 3.90 ppm), and amino protons (δ 1.47–1.93 ppm) .
- NMR: Carbonyl (δ 167 ppm), aromatic carbons (δ 126–142 ppm) .
- Mass Spectrometry: ESI-MS confirms molecular weight (e.g., [M+H] at m/z 228 for the free base).
- HPLC: Purity >95% using C18 columns (acetonitrile/water + 0.1% TFA) .
Advanced: How does the amino group influence the compound’s reactivity in nucleophilic substitutions?
Answer:
The primary amine facilitates:
- Acylation: Reacts with acyl chlorides (e.g., acetyl chloride) in dichloromethane at 0°C.
- Cross-Coupling: Suzuki-Miyaura reactions (e.g., with aryl boronic acids) using Pd(PPh) catalyst .
- Stability: The hydrochloride salt enhances stability but requires anhydrous storage to prevent hydrolysis.
Basic: What are the recommended storage conditions to ensure stability?
Answer:
- Temperature: Store at –20°C in amber vials to prevent photodegradation.
- Humidity: Use desiccants (silica gel) to avoid deliquescence (common for hydrochloride salts).
- Solubility: Prepare fresh solutions in DMSO or methanol for biological assays .
Advanced: How can conflicting toxicity data from related naphthalene derivatives be addressed?
Answer:
- In Silico Modeling: Use QSAR models to predict toxicity based on substituent effects (e.g., amino vs. hydroxyl groups) .
- In Vitro Assays: Conduct Ames tests (mutagenicity) and mitochondrial toxicity screening.
- Dose-Response Studies: Compare LD values in rodent models (oral vs. inhalation exposure) .
Basic: What solvents are optimal for recrystallizing this compound?
Answer:
- Polar Solvents: Ethanol/water mixtures (70:30) yield needle-like crystals.
- Nonpolar Solvents: Hexane/dichloromethane (3:1) for high-purity amorphous solids .
Advanced: What strategies mitigate oxidation of the tetrahydronaphthalene ring during reactions?
Answer:
- Inert Atmosphere: Use argon/nitrogen to prevent ring dehydrogenation.
- Antioxidants: Add BHT (butylated hydroxytoluene, 0.1% w/w) in reaction mixtures.
- Low-Temperature Reactions: Conduct below 0°C for electrophilic substitutions .
Basic: How is the hydrochloride salt formation confirmed analytically?
Answer:
- Chloride Ion Test: Silver nitrate precipitates AgCl (white) in aqueous solutions.
- Elemental Analysis: Match calculated vs. observed %Cl (e.g., 15.6% for CHClNO) .
Advanced: What computational methods predict the compound’s pharmacokinetic properties?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
